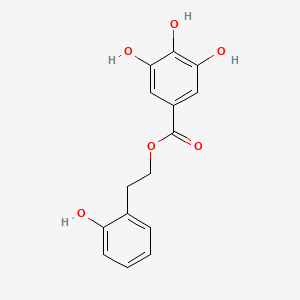
2-Hydroxyphenethyl 3,4,5-trihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyphenethyl 3,4,5-trihydroxybenzoate is a compound that has garnered interest due to its potential biological activities. It is synthesized from Rhodiola crenulata and exhibits significant inhibitory effects on enzymes such as sucrase and maltase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyphenethyl 3,4,5-trihydroxybenzoate involves the reaction of 4-(2-hydroxyethyl)phenol with benzyl bromide in the presence of potassium carbonate in ethanol . The reaction conditions are typically mild, and the product is purified through standard techniques such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyphenethyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols.
Scientific Research Applications
2-Hydroxyphenethyl 3,4,5-trihydroxybenzoate has several scientific research applications:
Chemistry: It is used as a model compound for studying enzyme inhibition and reaction mechanisms.
Industry: The compound’s antioxidant properties make it useful in the food and pharmaceutical industries.
Mechanism of Action
The mechanism of action of 2-hydroxyphenethyl 3,4,5-trihydroxybenzoate involves its binding to the active sites of enzymes such as sucrase and maltase. Molecular docking studies have shown that the compound forms hydrogen bonds with specific amino acid residues in the enzyme active sites, leading to competitive inhibition . This inhibition delays starch digestion and decreases the rate of glucose absorption, thereby managing hyperglycemia.
Comparison with Similar Compounds
Similar Compounds
Voglibose: Another α-glucosidase inhibitor used in managing diabetes.
Acarbose: A well-known α-glucosidase inhibitor with similar applications.
Uniqueness
2-Hydroxyphenethyl 3,4,5-trihydroxybenzoate is unique due to its higher potency in inhibiting sucrase and maltase compared to voglibose and acarbose . Its natural origin from Rhodiola crenulata also adds to its distinctiveness.
Properties
Molecular Formula |
C15H14O6 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C15H14O6/c16-11-4-2-1-3-9(11)5-6-21-15(20)10-7-12(17)14(19)13(18)8-10/h1-4,7-8,16-19H,5-6H2 |
InChI Key |
BFCLPURLRKZMCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCOC(=O)C2=CC(=C(C(=C2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















